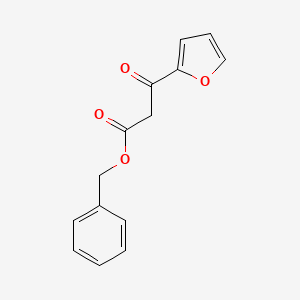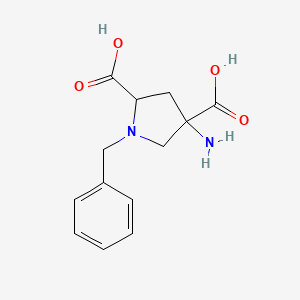
3-(7-bromo-3-oxo-1H-isoindol-2-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(7-bromo-3-oxo-1H-isoindol-2-yl)propanoic acid is a chemical compound that belongs to the class of isoindoline derivatives.
Métodos De Preparación
The synthesis of 3-(7-bromo-3-oxo-1H-isoindol-2-yl)propanoic acid typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . This reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as methanol or ethanol . Industrial production methods may involve the use of more efficient and scalable processes, such as continuous flow synthesis or microwave-assisted synthesis, to achieve higher yields and purity .
Análisis De Reacciones Químicas
3-(7-bromo-3-oxo-1H-isoindol-2-yl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups such as amino, hydroxyl, or alkyl groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols . Major products formed from these reactions include various substituted isoindoline derivatives with potential biological activities .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 3-(7-bromo-3-oxo-1H-isoindol-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes . For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent . The exact molecular targets and pathways involved in its mechanism of action are still under investigation and may vary depending on the specific biological activity being studied .
Comparación Con Compuestos Similares
3-(7-bromo-3-oxo-1H-isoindol-2-yl)propanoic acid can be compared with other similar compounds, such as:
N-isoindoline-1,3-diones:
Indole derivatives: Indole derivatives are another class of compounds with a similar aromatic ring system and have shown a wide range of biological activities.
Imidazole derivatives: Imidazole derivatives are heterocyclic compounds with similar biological activities and have been extensively studied for their potential therapeutic applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which may contribute to its distinct biological activities and chemical reactivity .
Propiedades
Fórmula molecular |
C11H10BrNO3 |
|---|---|
Peso molecular |
284.11 g/mol |
Nombre IUPAC |
3-(7-bromo-3-oxo-1H-isoindol-2-yl)propanoic acid |
InChI |
InChI=1S/C11H10BrNO3/c12-9-3-1-2-7-8(9)6-13(11(7)16)5-4-10(14)15/h1-3H,4-6H2,(H,14,15) |
Clave InChI |
CGMVQOWVNVLODX-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C=CC=C2Br)C(=O)N1CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate](/img/structure/B13898730.png)


![Endo-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride](/img/structure/B13898755.png)


![8-(6-Chloropyridin-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13898785.png)

![2-Chloro-4-(1-propan-2-ylpyrazol-4-yl)furo[2,3-c]pyridin-7-amine](/img/structure/B13898794.png)
![1-(Benzenesulfonyl)-3-iodo-pyrrolo[3,2-c]pyridine](/img/structure/B13898799.png)



![Nickel, [2,3-butanedione di(oxime-|EN)]dichloro-](/img/structure/B13898820.png)
